Choline chloride
Overview
Description
Synthesis Analysis
Choline chloride is synthesized through various methods, each with its own set of advantages and specific conditions for optimal yield and purity. One prominent method involves the reaction of trimethylamine and ethylene chloride in the presence of choline chloride, demonstrating self-catalytic action, which can achieve yields and purity of up to 95.8% and 98.0%, respectively. This process is characterized by its simplicity, high yield, and low cost (Cui Yu, 2003). Another innovative approach utilizes tetraethylene pentamine adsorbed on PVC as a catalyst, allowing for yields above 99% and presenting an easy separation and low production cost (Su Chang-qing, 2009).
Molecular Structure Analysis
Choline chloride's molecular structure, consisting of a quaternary ammonium ion, plays a crucial role in its reactivity and application in synthesis processes. Its structure facilitates the formation of deep eutectic solvents when combined with other compounds, such as zinc chloride, enhancing its usability as a solvent and catalyst in various chemical reactions.
Chemical Reactions and Properties
Choline chloride participates in a range of chemical reactions, demonstrating its versatility as a reagent. For instance, it has been used in the Fischer indole synthesis, yielding high-quality indoles through a regiospecific reaction, where it acts in conjunction with zinc chloride (Raul Calderon Morales et al., 2004). Additionally, its utility extends to the synthesis of primary amides from aldehydes and nitriles, showcasing good to excellent yields in these transformations (U. B. Patil et al., 2014).
Scientific Research Applications
Electrochemistry : Choline chloride is known to suppress hydrogen formation but enhance formic acid electrooxidation and reduce the overpotential of carbon dioxide reduction, as evidenced in the research of Zhu et al. (2013). This has implications for desired electrochemical reactions (Wei Zhu, B. A. Rosen, A. Salehi‐khojin, & R. Masel, 2013).
Neuroscience and Memory : Sitaram et al. (1978) demonstrated that choline chloride can enhance the recall of poorly imageable words, suggesting a role for brain acetylcholine in encoding and storage of specific information items (N. Sitaram, H. Weingartner, E. Caine, & J. Gillin, 1978).
Organic Chemistry : Choline chloride forms efficient and recyclable catalysts for protecting carbonyls in acetalization reactions at room temperature under solvent-free conditions, as explored by Duan et al. (2006) (Zhiying Duan, Yanlong Gu, & Youquan Deng, 2006).
Chemical Synthesis : In a study by Patil et al. (2014), choline chloride-based eutectic solvent was shown to be an efficient and reusable system for synthesizing primary amides from aldehydes and nitriles (U. B. Patil, Abhilash S. Singh, & J. Nagarkar, 2014).
Neuromuscular Research : Sterz et al. (1986) found that choline chloride reduces the amplitude and shortens the time constant of miniature endplate currents at the neuromuscular junction in a dose-dependent manner (R. Sterz, K. Peper, J. Simon, J. Ebert, M. Edge, M. Pagala, & R. Bradley, 1986).
Solubility and Purification : Perkins et al. (2014) highlighted the use of choline-chloride-based deep eutectic solvents in solubility, electrochemistry, and purification applications due to their inexpensive and readily available nature (Sasha L. Perkins, P. Painter, & C. Colina, 2014).
Biodiesel Production : Choline chloride is used in biodiesel production from Pongamia pinnata oil with high free fatty acid content, as described by Kadapure et al. (2017) (S. Kadapure, A. Kiran, J. Anant, N. Dayanand, P. Rahul, & K. Poonam, 2017).
Aquaculture : Das et al. (2022) showed that choline chloride supplementation in pond water leads to favorable growth and yield of Indian major carps and air-breathing fish species, resulting in quality food-fish for human consumption (Subhas Das, A. Patra, Arghya Mandal, N. Mondal, S. Dey, Arnab Kumar Mondal, A. Dey, & A. Ghosh, 2022).
Extraction Processes : Choline chloride-based deep eutectic solvents have been found efficient in extracting 1-butanol or 2-butanol from azeotropic n-heptane + butanol mixtures, as researched by Esfahani et al. (2020) (Hamed Sedaghatzadegan Esfahani, Ali Khoshsima, & G. Pazuki, 2020).
Ionic Liquids and Green Technologies : Gadilohar and Shankarling (2017) have explored the use of choline chloride-based ionic liquids in various applications due to their non-toxic, biocompatible, and cost-effective nature (Balu L. Gadilohar & G. Shankarling, 2017).
Future Directions
Choline is an essential nutrient with critical roles in the health and development of the brain, liver, and more. The past 25 years have seen significant advances in the science of choline, but there are still many questions about its role in human health. Future research will likely focus on understanding its metabolic pathways and action mechanisms, which could contribute to the design of nutritional interventions as promising treatments .
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO.Cl, C5H14ClNO | |
Record name | CHOLINE CHLORIDE | |
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Record name | CHOLINE CHLORIDE | |
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Related CAS |
62-49-7 (Parent) | |
Record name | Choline chloride [INN] | |
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DSSTOX Substance ID |
DTXSID4020325 | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |
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Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992), Dry Powder; Liquid, WHITE HYGROSCOPIC CRYSTALS., Colourless or white crystals, also in the form of white crystalline solid | |
Record name | CHOLINE CHLORIDE | |
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Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
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Record name | CHOLINE CHLORIDE | |
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Record name | Choline chloride | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |
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Solubility |
Very soluble (NTP, 1992), Very sol in water and alcohol, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
Record name | CHOLINE CHLORIDE | |
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Record name | CHOLINE CHLORIDE | |
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Record name | CHOLINE CHLORIDE | |
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Record name | Choline chloride | |
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Mechanism of Action |
Choline has several roles in body. It is an important component of phospholipids, affects mobilization of fat from liver (lipotropic action), acts as methyl donor, & is essential for formation of neurotransmitter acetylcholine. /Choline/, Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, Female Sprague-Dawley rats received approximately 300 mg/kg per day of choline chloride through their drinking water on days 11 of pregnancy through birth and the level of nerve growth factor (NGF) in the hippocampus and frontal cortex of their male offspring was measured at 20 and 90 days of age. Prenatal choline supplementation caused significant increases in hippocampal NGF levels at 20 and 90 days of age, while levels of NGF in the frontal cortex were elevated in choline-supplemented rats at 20 days of age, but not 90 days of age. These results suggest that increases in NGF levels during development or adulthood may be one mechanism underlying improvements in spatial and temporal memory of adult rats exposed to elevated levels of choline chloride perinatally. | |
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Product Name |
Choline Chloride | |
Color/Form |
WHITE CRYSTALS, Deliquescent crystals | |
CAS RN |
67-48-1 | |
Record name | CHOLINE CHLORIDE | |
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Melting Point |
577 to 581 °F (Decomposes) (NTP, 1992), 305 °C (decomposes), 305 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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